![molecular formula C24H24N2O4 B15165699 N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a chemical compound with a complex structure that includes ethoxy and methoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzamides .
Applications De Recherche Scientifique
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide include:
- 4-ethoxy-N-(3-methoxyphenyl)benzamide
- Acetamide, N-(4-ethoxy-3-methoxyphenyl)-
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine .
Uniqueness
What sets N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and to exhibit distinct biological activities .
Propriétés
Formule moléculaire |
C24H24N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[benzamido-(4-ethoxy-3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-20-15-14-19(16-21(20)29-2)22(25-23(27)17-10-6-4-7-11-17)26-24(28)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
MPESWPYJWFPIIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B15165619.png)
![1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene](/img/structure/B15165621.png)
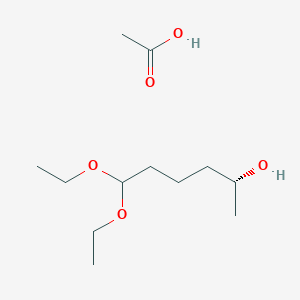
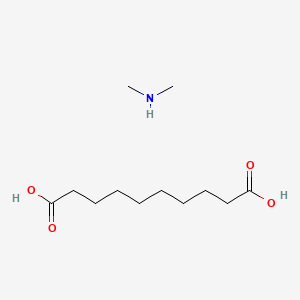
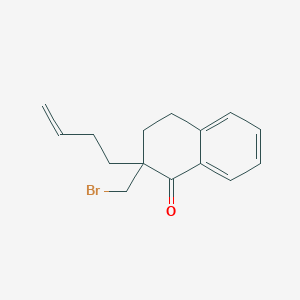
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
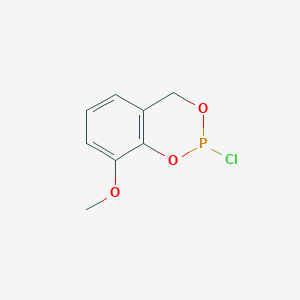
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
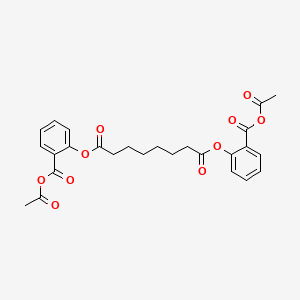
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)


